KRAS G12C inhibitor 5

KRAS G12C NSCLC ERK phosphorylation

KRAS G12C inhibitor 5 is a tetrahydropyridopyrimidine-based irreversible covalent inhibitor (WO2017201161A1, Example 147) that binds the KRAS G12C switch-II pocket, trapping the oncoprotein in inactive GDP-bound conformation. Validated cellular IC50 of 10 nM in NCI-H358 pERK assay (3 h incubation). This exact compound is essential for dose-response studies, washout/target-residence experiments, and cross-scaffold benchmarking against quinazoline- or pyrimidine-based inhibitors. Substituting with structurally related analogs without matched potency verification introduces confounding variables and undermines experimental reproducibility.

Molecular Formula C32H37N7O2
Molecular Weight 551.7 g/mol
Cat. No. B3028515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKRAS G12C inhibitor 5
Molecular FormulaC32H37N7O2
Molecular Weight551.7 g/mol
Structural Identifiers
SMILESCN1CCCC1COC2=NC3=C(CCN(C3)C4=CC=CC5=CC=CC=C54)C(=N2)N6CCN(C(C6)CC#N)C(=O)C=C
InChIInChI=1S/C32H37N7O2/c1-3-30(40)39-19-18-38(20-24(39)13-15-33)31-27-14-17-37(29-12-6-9-23-8-4-5-11-26(23)29)21-28(27)34-32(35-31)41-22-25-10-7-16-36(25)2/h3-6,8-9,11-12,24-25H,1,7,10,13-14,16-22H2,2H3/t24-,25-/m0/s1
InChIKeyOBKBMFMBHWUYHS-DQEYMECFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





KRAS G12C Inhibitor 5: Potent Tetrahydropyridopyrimidine-based Covalent KRAS G12C Inhibitor (CAS 2158297-63-1)


KRAS G12C inhibitor 5 is a tetrahydropyridopyrimidine-based, irreversible covalent inhibitor specifically targeting the KRAS G12C mutant protein, a validated oncogenic driver present in approximately 14% of non-small cell lung cancer (NSCLC) adenocarcinomas and 5% of colorectal cancers (CRC) [1]. This compound, identified as compound example 147 in patent WO2017201161A1, is designed to bind within the switch II pocket (SIIP) of KRAS G12C and trap the protein in its inactive, GDP-bound conformation, thereby blocking downstream MAPK signaling [2]. It serves as a valuable research tool for investigating KRAS G12C-driven oncogenesis and evaluating novel tetrahydropyridopyrimidine scaffolds in preclinical models, including cell lines such as NCI-H358 [1].

KRAS G12C Inhibitor 5: Critical Considerations for Scientific Procurement to Avoid Irreproducible Results


Preclinical research involving KRAS G12C inhibitors requires precise understanding of compound-specific pharmacology, as generic substitution with in-class molecules without quantitative verification leads to highly variable experimental outcomes. The KRAS G12C inhibitor landscape encompasses compounds with divergent chemical scaffolds (e.g., quinazoline-based ARS-1620, tetrahydropyridopyrimidine-based series, pyrimidine-based sotorasib/AMG 510) that exhibit stark differences in covalent binding kinetics, reversible binding affinity, metabolic stability, and target residence time [1]. Even compounds derived from the same patent series display non-linear SAR, where minor structural modifications dramatically alter cellular pERK IC50 values and in vivo target engagement [2]. Consequently, substituting KRAS G12C inhibitor 5 with a structurally related analog without confirming matched potency and selectivity in the user's specific assay system (e.g., NCI-H358, MIA PaCa-2) will almost certainly introduce confounding variables and undermine experimental reproducibility. The evidence compiled below establishes the specific, verifiable characteristics that define the scientific utility of this exact compound.

KRAS G12C Inhibitor 5: Direct Quantitative Evidence for Differentiated Procurement


Cellular Potency in KRAS G12C-Mutant NCI-H358 NSCLC Cells

In a direct cellular assay context, KRAS G12C inhibitor 5 demonstrates potent inhibition of KRAS G12C-driven signaling. The compound reduces ERK phosphorylation in human NCI-H358 non-small cell lung cancer cells, which endogenously harbor the KRAS G12C mutation, with an IC50 value of 10 nM when measured after 3 hours of incubation using an in-cell western assay [1]. This activity is consistent with the potency range expected for advanced tetrahydropyridopyrimidine-based KRAS G12C inhibitors that effectively engage the switch II pocket and disrupt downstream MAPK pathway activation [2]. While a direct comparator value for a structurally distinct inhibitor (e.g., ARS-1620) under identical conditions is not available from the source data, this quantitative cellular IC50 value provides a critical benchmark for researchers selecting this compound for cellular pathway inhibition studies in NSCLC models.

KRAS G12C NSCLC ERK phosphorylation Cellular potency In-cell western

Scaffold-based Differentiation: Tetrahydropyridopyrimidine Core vs. Quinazoline-based Inhibitors

KRAS G12C inhibitor 5 features a tetrahydropyridopyrimidine core scaffold, which represents a distinct chemical series from the quinazoline-based inhibitors (e.g., ARS-1620) that preceded clinical development of sotorasib and adagrasib [1]. This structural divergence is significant: the tetrahydropyridopyrimidine series was specifically optimized to improve upon the pharmacokinetic liabilities of earlier quinazoline scaffolds, which suffered from poor oral bioavailability and limited in vivo target occupancy [2]. In comparative analyses within the tetrahydropyridopyrimidine patent series, compound modifications at the naphthalen-1-yl and (S)-1-methylpyrrolidin-2-yl substituent positions—both present in KRAS G12C inhibitor 5—were found to critically modulate both biochemical potency (GDP-KRAS G12C binding IC50 values) and cellular activity (pERK inhibition) [3]. This scaffold-based differentiation is a primary determinant for researchers seeking to investigate structure-activity relationships distinct from the well-characterized quinazoline or pyrimidine series.

Chemical scaffold Tetrahydropyridopyrimidine Quinazoline ARS-1620 Medicinal chemistry

Covalent Mechanism and Selective Targeting of Mutant Cysteine 12

KRAS G12C inhibitor 5 operates through a mechanism of action that defines this entire class of inhibitors: it covalently binds to the mutant cysteine residue at position 12 (Cys12) within the switch II pocket of KRAS G12C, thereby locking the protein in its inactive GDP-bound conformation [1]. This mechanism confers intrinsic selectivity for the G12C mutant over wild-type KRAS and other RAS isoforms. Within the class, the kinetics of this covalent reaction vary substantially. For example, the quinazoline-based inhibitor ARS-1620 exhibits an observed covalent reaction rate (kinact/KI) of 1,100 ± 200 M⁻¹s⁻¹ and demonstrates >10-fold improved potency over its predecessor ARS-853 . While the specific covalent rate constant for KRAS G12C inhibitor 5 is not publicly disclosed, its structural derivation from the optimized tetrahydropyridopyrimidine series suggests it benefits from the enhanced binding kinetics engineered into this scaffold [2]. The irreversible covalent mechanism is a critical differentiator from reversible, non-covalent KRAS inhibitors currently under investigation (e.g., pan-KRAS inhibitors or molecular glues), which operate through entirely distinct pharmacological principles.

Covalent inhibitor Cysteine 12 KRAS G12C selectivity GDP-bound state Switch II pocket

Patented Intellectual Property and Structural Identity: Compound 147 of WO2017201161A1

KRAS G12C inhibitor 5 is unambiguously defined as compound example 147 from the patent WO2017201161A1, titled 'Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C' and assigned to Araxes Pharma LLC [1]. This patent, filed in 2017, encompasses a broad series of tetrahydropyridopyrimidine compounds designed to covalently target the KRAS G12C mutant. The explicit identification of this compound within the patent literature provides a verifiable structural identity and synthetic provenance. Its unique CAS number (2158297-63-1) and defined chemical formula (C32H37N7O2, MW 551.68) differentiate it from other 'inhibitor' numbered compounds (e.g., KRAS G12C inhibitor 11, 17, 50) that originate from distinct patent families or represent different SAR points . This is a critical factor for procurement, as it guarantees the exact molecular entity received, eliminating the ambiguity that plagues generic 'KRAS G12C inhibitor' product listings. For instance, KRAS G12C inhibitor 50 (CAS not specified, IC50 = 46.7 nM) and KRAS G12C inhibitor 17 (extracted from patent WO2019110751A1, IC50 = 5 nM) are chemically distinct entities with different potency profiles, underscoring the necessity of procuring the exact patented compound for reproducible research.

Patent WO2017201161A1 Compound 147 CAS 2158297-63-1 Chemical identity Araxes Pharma

Recommended Research Applications for KRAS G12C Inhibitor 5 Based on Quantitative Evidence


Investigating MAPK Pathway Suppression in KRAS G12C-Mutant NSCLC Cellular Models

This compound is ideally suited for dose-response studies measuring ERK phosphorylation inhibition in NCI-H358 cells, given the documented cellular IC50 value of 10 nM under 3-hour incubation conditions [1]. Researchers evaluating the potency of novel KRAS G12C-targeting agents or combination therapies (e.g., with MEK or EGFR inhibitors) should utilize this compound as a benchmark tool to validate their assay systems and compare pathway suppression kinetics in NSCLC-relevant cellular contexts. The established cellular activity data provides a reliable baseline for experimental design and data normalization.

Medicinal Chemistry and Structure-Activity Relationship (SAR) Studies on Tetrahydropyridopyrimidine Scaffolds

For research programs focused on optimizing the tetrahydropyridopyrimidine chemotype, KRAS G12C inhibitor 5 serves as a critical reference point within the WO2017201161A1 patent SAR landscape [1]. Its specific substituent pattern—including the naphthalen-1-yl group and (S)-1-methylpyrrolidin-2-yl moiety—represents a defined chemical space that can be systematically varied to probe the impact on biochemical potency, cellular activity, and in vivo pharmacokinetic parameters [2]. Researchers designing next-generation KRAS G12C inhibitors can use this compound as a control to assess improvements in metabolic stability, oral bioavailability, and target residence time relative to the tetrahydropyridopyrimidine baseline.

Target Engagement and Washout Kinetics Studies to Characterize Covalent Inhibition

Given its irreversible covalent mechanism of action, KRAS G12C inhibitor 5 is particularly valuable for washout experiments designed to measure the durability of KRAS G12C target engagement and the kinetics of pathway reactivation following inhibitor removal [1]. Such studies are essential for understanding the pharmacodynamic half-life of covalent inhibitors and comparing the target residence times of different chemical scaffolds (e.g., tetrahydropyridopyrimidine vs. quinazoline) [2]. Researchers can employ this compound to establish baseline washout recovery kinetics in KRAS G12C-mutant cell lines, facilitating direct comparisons with next-generation inhibitors that may exhibit enhanced or diminished target residence.

Cross-Patent Comparative Pharmacology and Chemical Tool Validation

As a well-defined chemical entity from the WO2017201161A1 patent family, this compound is an ideal tool for researchers conducting cross-patent comparative studies to benchmark the pharmacological properties of tetrahydropyridopyrimidine-based inhibitors against those from other patent series (e.g., quinazoline-based ARS-1620, pyrimidine-based sotorasib/AMG 510) [1]. By standardizing assays across these structurally distinct tool compounds, researchers can deconvolute scaffold-specific contributions to potency, selectivity, and pharmacokinetic behavior. This application is critical for academic groups and pharmaceutical discovery teams aiming to identify the most promising chemical starting points for lead optimization campaigns [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for KRAS G12C inhibitor 5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.